Tert-butyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H21NO4. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound features a piperidine ring substituted with a tert-butyl group and a 2-methoxy-2-oxoethoxy group, making it a versatile intermediate in various chemical reactions .
Mechanism of Action
- The primary target of this compound is not explicitly mentioned in the literature I found. However, it’s essential to note that it serves as a precursor to biologically active natural products like Indiacen A and Indiacen B .
- However, indole derivatives (to which this compound belongs) have been associated with various activities, including anticancer, anti-inflammatory, and analgesic effects .
Target of Action
Biochemical Pathways
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via a substitution reaction using tert-butyl chloride in the presence of a base.
Attachment of the 2-methoxy-2-oxoethoxy Group: This step involves the reaction of the piperidine derivative with 2-methoxy-2-oxoethanol under acidic or basic conditions to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate
- Tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate
- Tert-butyl 4-methylenepiperidine-1-carboxylate
Comparison: Tert-butyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers different reactivity and stability profiles, making it suitable for specific synthetic applications and research studies .
Properties
IUPAC Name |
tert-butyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-13(2,3)19-12(16)14-7-5-10(6-8-14)18-9-11(15)17-4/h10H,5-9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSFFUYFWWLAGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OCC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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